molecular formula C22H23N3O2S B2515835 2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627047-76-1

2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2515835
CAS RN: 627047-76-1
M. Wt: 393.51
InChI Key: AGFSWDFJVGEBTR-UHFFFAOYSA-N
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Description

2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

A study conducted by Ismaili et al. (2008) synthesized new hexahydropyrimido[5,4-c]quinoline derivatives and evaluated their antioxidant properties. The compounds were prepared from ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates, showing that compounds containing a thiourea moiety exhibit better antioxidant activity. This suggests a potential application of such compounds in the development of antioxidant agents (Ismaili et al., 2008).

Luminescent Properties

Another study by Tu et al. (2009) highlighted the luminescent properties of naphtho[2,3-f]quinoline derivatives synthesized through a microwave-assisted process. The derivatives exhibited good luminescent properties in ethanol solution, pointing towards their potential use as organic electroluminescent (EL) media for applications in light-emitting devices (Tu et al., 2009).

Synthesis Methods

Wang et al. (2016) described an efficient and facile method for synthesizing pyrido[2,3-d]pyrimidine and benzo[h]pyrimido[4,5-b]quinoline derivatives under mild conditions. This method provides a simple and rapid synthesis approach for these heterocyclic compounds, which could be of interest for further chemical and pharmacological studies (Wang et al., 2016).

Electrophilic Iodination

Martinez-Erro et al. (2017) reported the use of 2,2-diiodo-5,5-dimethylcyclohexane-1,3-dione as a new electrophilic iodinating agent. This mild reagent enables selective synthesis of α-iodinated carbonyl compounds from allylic alcohols, providing a useful tool for synthetic organic chemistry (Martinez-Erro et al., 2017).

Cytotoxic Activity

Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and evaluated their cytotoxic activity. The compounds demonstrated potent cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Deady et al., 2003).

properties

IUPAC Name

8,8-dimethyl-5-phenyl-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-4-10-28-21-24-19-18(20(27)25-21)16(13-8-6-5-7-9-13)17-14(23-19)11-22(2,3)12-15(17)26/h4-9,16H,1,10-12H2,2-3H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFSWDFJVGEBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC=C)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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